molecular formula C9H8N2O3 B8479484 3-(2-Nitrophenoxy)propanenitrile

3-(2-Nitrophenoxy)propanenitrile

Cat. No.: B8479484
M. Wt: 192.17 g/mol
InChI Key: NOHDAYZMDBULTF-UHFFFAOYSA-N
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Description

3-(2-Nitrophenoxy)propanenitrile (CAS: Not explicitly provided; structurally related to compounds in ) is an organonitrile derivative featuring a nitrophenoxy group at the 2-position of the benzene ring and a propanenitrile backbone.

The nitrophenoxy group confers electron-withdrawing properties, influencing reactivity in further functionalization (e.g., reduction of the nitro group to an amine or participation in cycloaddition reactions). Its nitrile group offers versatility for transformations into carboxylic acids, amides, or heterocycles.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-(2-nitrophenoxy)propanenitrile

InChI

InChI=1S/C9H8N2O3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,7H2

InChI Key

NOHDAYZMDBULTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs of 3-(2-Nitrophenoxy)propanenitrile include:

Compound Name Molecular Formula Substituent Variation Molecular Weight Similarity Score (vs. Target) Reference
2-Methyl-2-(4-nitrophenyl)propanenitrile C₁₁H₁₀N₂O₂ Methyl branch at C2; nitro at para 202.21 g/mol 0.90
3-(2-Fluorophenoxy)propanenitrile C₉H₇FNO Fluoro substituent at ortho position 165.16 g/mol N/A (structural analog)
3-(2-Nitrophenoxy)phenylboronic acid C₁₂H₁₀BNO₅ Boronic acid substituent 283.03 g/mol N/A (functional analog)
2-(3-Benzoylphenyl)propanenitrile C₁₆H₁₃NO Benzoyl group at meta position 235.29 g/mol N/A (functional analog)
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound enhances electrophilicity compared to the fluorine-substituted analog (3-(2-fluorophenoxy)propanenitrile) . This difference impacts reactivity in nucleophilic substitution or catalytic coupling reactions.

Nitrile Utilization: Compounds like 2-(3-Benzoylphenyl)propanenitrile demonstrate nitrile applications in forming ketoprofen derivatives, suggesting similar utility for this compound in drug intermediate synthesis.

Physicochemical Properties (Inferred from Analog Data)

  • Solubility: The nitro group in this compound likely reduces solubility in polar solvents compared to fluorine-substituted analogs (e.g., 3-(2-fluorophenoxy)propanenitrile) due to increased molecular planarity and π-π stacking tendencies.
  • Thermal Stability : Nitro-containing compounds generally exhibit lower thermal stability than halogenated analogs. For example, boronic acid derivatives () may decompose at high temperatures due to boronate ester formation.

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